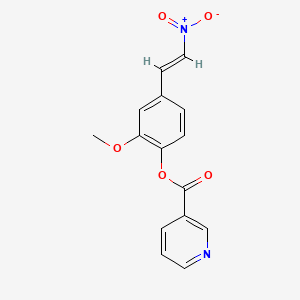

2-methoxy-4-(2-nitrovinyl)phenyl nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"2-methoxy-4-(2-nitrovinyl)phenyl nicotinate" is a chemical compound with potential applications in various fields due to its unique properties. The compound has been a subject of interest in scientific research for its synthesis, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of compounds similar to "2-methoxy-4-(2-nitrovinyl)phenyl nicotinate" typically involves straightforward chemical routes yielding good results. For instance, a related compound, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, was synthesized via a simple route with consistent spectral and elemental analysis data (Ahipa et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed through crystallographic studies. These studies reveal details about the compound's three-dimensional structure, molecular shape, and nature of short contacts. Computational methods like Density Functional Theory (DFT) are commonly used to understand the non-planar structure and theoretical IR spectral data (Ahipa et al., 2014).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds include their ability to exhibit good absorption and fluorescence properties, with a positive solvatochromic effect in varying solvent polarities. This indicates potential applications in materials science, especially in the area of light-emitting materials (Ahipa et al., 2014).

Scientific Research Applications

Dye-Sensitized Solar Cells (DSSCs)

A derivative closely related to 2-methoxy-4-(2-nitrovinyl)phenyl nicotinate, 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile (W-NO2), has been synthesized and investigated for its application in dye-sensitized solar cells (DSSCs). The study found that W-NO2, when used as a co-sensitizer with N719 dye in DSSCs, significantly increased the spectral coverage and improved the efficiency of the solar cells by 1.78 times compared to devices based solely on N719. This suggests that derivatives of 2-methoxy-4-(2-nitrovinyl)phenyl nicotinate could play a role in enhancing the performance of solar energy devices through improved dye sensitization (Hemavathi et al., 2019).

Corrosion Inhibition

Another study demonstrated the influence of nitro (NO2) and methoxy (OCH3) substituents on the corrosion inhibition behavior of N-Phenyl-benzamide derivatives for mild steel in acidic environments. Derivatives with methoxy substituents showed enhanced inhibition efficiency, suggesting that compounds related to 2-methoxy-4-(2-nitrovinyl)phenyl nicotinate could be effective corrosion inhibitors in acidic conditions. This research highlights the potential of such derivatives in protecting metals from corrosion, particularly in industrial applications (Ankush Mishra et al., 2018).

Magnetic Properties and Single-Molecule Magnets (SMMs)

Research into the synthesis of new mononuclear tri-spin compounds based on the nitronyl nitroxide radical and derivatives, including 2-(4-(methoxycarbonyl)phenyl)-4,4,5,5-tetramethylimidazolin-1-oxyl-3-oxide, has revealed interesting magnetic properties. These compounds show potential for application as single-molecule magnets (SMMs), a class of materials that exhibit magnetic memory at the molecular level, potentially useful for quantum computing and data storage technologies (Lei-Lei Li et al., 2015).

Hypoxic Tumor Cell Imaging

A study developed a highly selective and sensitive fluorescence probe for imaging the hypoxic status of tumor cells by detecting nitroreductase activity. This research illustrates the potential of compounds structurally similar to 2-methoxy-4-(2-nitrovinyl)phenyl nicotinate in medical diagnostics, particularly in identifying and understanding the hypoxic environments within tumors that can influence cancer progression and treatment resistance (Z. Li et al., 2013).

Photophysical Properties

Research on the synthesis and characterization of new luminescent nicotinonitrile derivatives, such as 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, has demonstrated their potential as blue light-emitting materials. These findings suggest applications in optoelectronic devices and materials, where efficient light emission is crucial (T. N. Ahipa et al., 2014).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name |

[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5/c1-21-14-9-11(6-8-17(19)20)4-5-13(14)22-15(18)12-3-2-7-16-10-12/h2-10H,1H3/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVVHBHJHDOMJJ-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OC(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])OC(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49643642 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Nicotinic acid 2-methoxy-4-(2-nitro-vinyl)-phenyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5549758.png)

![(1S*,5R*)-3-isonicotinoyl-6-(4-methoxy-3-methylbenzoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5549769.png)

![ethyl 2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B5549786.png)

![2-(4-fluorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5549787.png)

![4,6-dimethyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5549792.png)

![3-methyl-6-[4-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5549805.png)

![1-[(4-biphenylylamino)methyl]-2,5-pyrrolidinedione](/img/structure/B5549812.png)

![7-(2,3-dichlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5549824.png)

![(3R*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5549830.png)

![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-piperidin-3-ylbenzamide](/img/structure/B5549831.png)

![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-N-phenylacetamide](/img/structure/B5549847.png)